Reduced Molecular Weight vs. Sorafenib Class Inhibitors for Expanded Kinase Pocket Sampling
The target compound presents a molecular weight (MW) of 368.3 g/mol, which is 96.5 g/mol lower than sorafenib (MW: 464.83 g/mol), a prototypical diaryl urea multi-kinase inhibitor. This reduction in bulk allows for sampling of kinase ATP-binding pockets with steric constraints that exclude the larger sorafenib scaffold, a critical factor in hit expansion [1][2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 368.3 g/mol |
| Comparator Or Baseline | Sorafenib: 464.83 g/mol |
| Quantified Difference | Reduction of ~96.5 g/mol (20.8% lower) |
| Conditions | Computed values from PubChem (2021.05.07 release) and standard chemistry databases. Applies to virtual screening libraries and in-silico ADMET prediction models. |
Why This Matters
A lower molecular weight correlates with improved ligand efficiency metrics, enabling procurement for fragment-based or ligand-efficiency-driven lead optimization campaigns where sorafenib-sized molecules are non-viable.
- [1] PubChem Compound Summary for CID 76149743. Computed Property: Molecular Weight = 368.3 g/mol. View Source
- [2] PubChem Compound Summary for CID 216239 (Sorafenib). Computed Property: Molecular Weight = 464.83 g/mol. View Source
